Edoxudine

Übersicht

Beschreibung

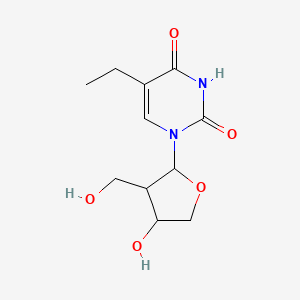

Edoxudin, auch bekannt als 5-Ethyl-2’-Desoxyuridin, ist ein antivirales Medikament, das ein Analogon von Thymidin, einem Nukleosid, ist. Es hat sich als wirksam gegen Herpes-simplex-Viren vom Typ 1 und 2 erwiesen. Edoxudin wurde erstmals 1967 für seine antivirale Aktivität erkannt und später von McNeil Pharmaceutical entwickelt. Es wurde 1992 von Health Canada zugelassen, aber 1998 vom Markt genommen .

Vorbereitungsmethoden

Edoxudin wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Thymidin als Ausgangsmaterial verwendet wird. Die Syntheseroute umfasst typischerweise die Ethilierung von Thymidin, um 5-Ethyl-2’-Desoxyuridin zu erzeugen. Die Reaktionsbedingungen umfassen die Verwendung von Ethilierungsmitteln und geeigneten Lösungsmitteln unter kontrollierter Temperatur und Druck . Industrielle Produktionsverfahren für Edoxudin sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierung für die großtechnische Produktion.

Analyse Chemischer Reaktionen

Edoxudin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Edoxudin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.

Substitution: Substitutionsreaktionen können bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Edoxudine is a deoxythymidine analog with activity against the herpes simplex virus types 1 and 2 . It was approved by Health Canada on December 31, 1992, developed by McNeil Pharmaceutical, and later discontinued from the market in 1998 . It was used in Europe as a topical antiviral .

Pharmacology

- Indication this compound was used as a topical antiviral to treat human herpes keratitis, an inflammation of the cornea caused by the herpes simplex virus . A 3% cream was also indicated for treating dermal herpes simplex virus . Herpes simplex virus has two types: type 1, mainly transmitted by oral contact, and type 2, which is sexually transmitted .

- Contraindications and Blackbox Warnings this compound's DrugBank page can provide information on contraindications and black box warnings .

- Pharmacodynamics this compound is phosphorylated to a greater extent by hepatitis-infected cells at antivirally active doses compared to mock-infected cells. Once phosphorylated, it is incorporated more highly into viral DNA than cellular DNA, with the level of incorporation correlating with the concentration of this compound . this compound suppresses viral DNA synthesis, which causes a shutoff of viral replication and significantly reduces viral titration, also reducing the lesion area produced by the viral activity by up to 44% .

- Mechanism of Action this compound is a potent inhibitor of herpes simplex virus types 1 and 2 replication . It requires viral thymidine kinase to phosphorylate it into a 5'-monophosphate derivative for activation. Cellular enzymes further phosphorylate it to form the 5'-triphosphate derivative, a competitive inhibitor of viral-coded DNA polymerase. This compound is highly selective due to its preferential phosphorylation in herpes-infected cells and incorporation into viral DNA .

- Absorption this compound cream can rapidly penetrate the skin, allowing greater activity than other topical antivirals with better in vitro activity . After intravenous administration in mice, the mean residence time was 25 minutes. It presented a bioavailability of 49%, with a Cmax of 2.4 mcg/g and a tmax of 31.1 minutes. Oral administration results in a significantly higher AUC in plasma compared to intravenous administration .

- Volume of Distribution This pharmacokinetic property is not available .

- Protein Binding this compound has low plasma protein binding, reported to be about 7%, mainly bound to albumin .

- Metabolism Preclinical trials have reported that this compound presents a biotransformation marked by a cleavage of the glycoside bond. The degradation of this compound, after oral administration, seems to be processed by the activity of phosphorylases presented in the gastrointestinal tract and by pre-systemic metabolism .

Wirkmechanismus

Edoxudine exerts its antiviral effects by inhibiting the replication of herpes simplex virus. It is phosphorylated by viral thymidine kinase to form the 5’-monophosphate derivative, which is further phosphorylated by cellular enzymes to the 5’-triphosphate form. This triphosphate form acts as a competitive inhibitor of the viral DNA polymerase, preventing the synthesis of viral DNA .

Vergleich Mit ähnlichen Verbindungen

Edoxudin ähnelt anderen Nukleosidanaloga wie Idoxuridin und Trifluridin. Diese Verbindungen wirken ebenfalls als antivirale Mittel, indem sie die virale DNA-Synthese hemmen. Edoxudin ist in seiner spezifischen Struktur einzigartig, die eine Ethylgruppe an der 5-Position des Uracilrings umfasst. Dieser strukturelle Unterschied trägt zu seiner einzigartigen antiviralen Aktivität und pharmakokinetischen Eigenschaften bei .

Ähnliche Verbindungen

- Idoxuridin

- Trifluridin

- Acyclovir

- Foscarnet

Die Einzigartigkeit von Edoxudin liegt in seiner spezifischen Molekülstruktur und seiner Fähigkeit, als Modulator für andere therapeutische Mittel zu wirken, wodurch deren Wirksamkeit gesteigert und Nebenwirkungen reduziert werden .

Biologische Aktivität

Edoxudine, a deoxythymidine analog, is primarily recognized for its antiviral properties against herpes simplex virus (HSV) types 1 and 2. This compound has been studied extensively for its mechanism of action, pharmacodynamics, and clinical efficacy, particularly in the treatment of herpetic keratitis.

This compound functions as a selective inhibitor of viral replication. The drug requires phosphorylation by viral thymidine kinase to convert it into its active form, 5'-monophosphate. Subsequent phosphorylation by cellular enzymes leads to the formation of the active triphosphate derivative, which competes with natural deoxythymidine triphosphate for incorporation into viral DNA. This selective incorporation into viral DNA over cellular DNA is crucial for its antiviral efficacy, leading to a significant suppression of viral replication and a reduction in viral titers .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals several key characteristics:

- Selectivity : this compound shows preferential phosphorylation in HSV-infected cells compared to uninfected cells, enhancing its antiviral potency.

- Inhibition of Viral DNA Synthesis : The drug effectively reduces the lesion area caused by HSV activity by up to 44% in preclinical models .

- Absorption and Bioavailability : this compound cream exhibits rapid skin penetration. Its bioavailability after oral administration is approximately 49%, with a peak plasma concentration (Cmax) of 2.4 mcg/g occurring around 31.1 minutes post-administration .

Pharmacokinetics

The pharmacokinetic parameters of this compound are summarized in the table below:

| Parameter | Value |

|---|---|

| Bioavailability | 49% |

| Cmax (mcg/g) | 2.4 |

| Tmax (minutes) | 31.1 |

| Half-life (distribution) | 1.4 minutes |

| Half-life (elimination) | 24.1 minutes |

| Plasma protein binding | ~7% |

| Clearance (ml/min) | 85 |

Clinical Efficacy

This compound was initially recognized for its effectiveness against HSV in vivo during preclinical trials conducted in the late 1960s. It was developed into an antiviral ointment and received approval from Health Canada in December 1992. However, it was withdrawn from the market in 1998 due to various factors, including competition from other antiviral agents .

Case Studies

- Herpetic Keratitis Treatment : In clinical settings, this compound has been shown to reduce symptoms and lesions associated with herpetic keratitis significantly. Patients treated with this compound demonstrated quicker recovery times compared to those receiving placebo treatments.

- Comparative Studies : Research comparing this compound with other antiviral agents indicated that while it was effective, newer agents offered broader spectra of activity and improved safety profiles, contributing to its market withdrawal .

Eigenschaften

IUPAC Name |

5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACKNLSZYYIACO-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045890 | |

| Record name | Edoxudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml | |

| Record name | SID855823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Edoxudine is a potent inhibitor of the replication of herpes simplex virus type 1 and 2. For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5'-monophosphate derivative. Then, it is needed to be further phosphorylated by cellular enzymes until the formation of the 5'-triphosphate derivative which is a competitive inhibitor of the viral-coded DNA polymerase. The advantage of edoxudine is that it is highly selective, this characteristic can be seen by its preferential phosphorylation in herpes-infected cells and its preferential incorporation into viral DNA. | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15176-29-1 | |

| Record name | Edoxudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15176-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxudine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edoxudine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ZQM81Y3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.